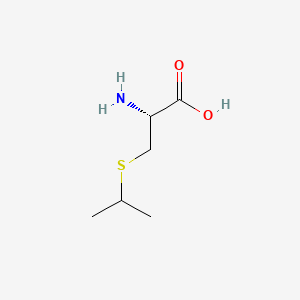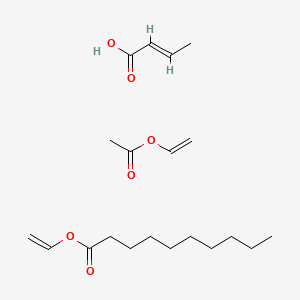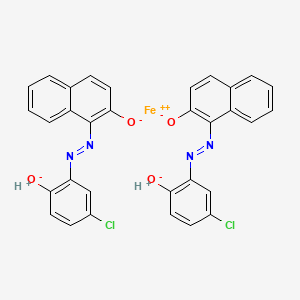
Dihydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)naphthalen-2-olato(2-))ferrate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) is a complex compound with the molecular formula C32H20Cl2FeN4O4 and a molecular weight of 651.3 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, including as a pigment and a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) typically involves the reaction of iron(II) chloride (FeCl2) with 1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-ol . The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The process involves continuous monitoring and adjustment to maintain the quality and yield of the product .
化学反応の分析
Types of Reactions
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the iron(II) center and the azo groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used to oxidize the iron(II) center to iron(III).
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the iron(III) center back to iron(II).
Substitution: Nucleophilic substitution reactions can occur at the azo groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of iron(III) complexes, while substitution reactions yield various substituted derivatives of the original compound .
科学的研究の応用
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential use in biological staining and as a probe for studying iron metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Employed as a pigment in the production of dyes and inks, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The iron(II) center can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. The azo groups can also participate in electron transfer reactions, further contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]chromate(1-): Similar in structure but contains chromium instead of iron.
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]cobaltate(2-): Contains cobalt instead of iron, leading to different redox properties and reactivity.
Uniqueness
Dihydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]naphthalen-2-olato(2-)]ferrate(2-) is unique due to its specific redox properties and the ability of the iron(II) center to participate in various chemical reactions. This makes it particularly useful as a catalyst and in applications requiring redox activity.
特性
CAS番号 |
72319-11-0 |
|---|---|
分子式 |
C32H18Cl2FeN4O4.2H C32H20Cl2FeN4O4 |
分子量 |
651.3 g/mol |
IUPAC名 |
1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;hydron;iron(2+) |
InChI |
InChI=1S/2C16H11ClN2O2.Fe/c2*17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;/h2*1-9,20-21H;/q;;+2/p-2 |
InChIキー |
KPLSXCHJXDZDJF-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


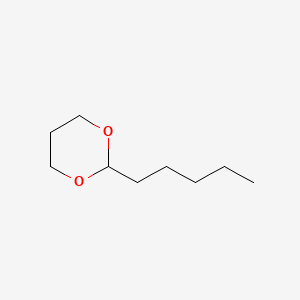
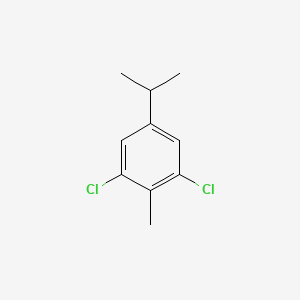
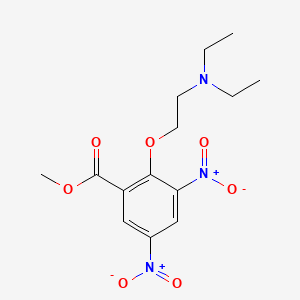
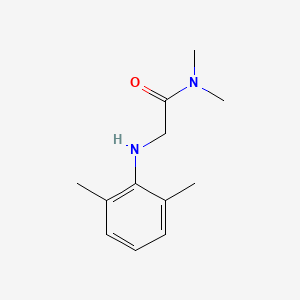

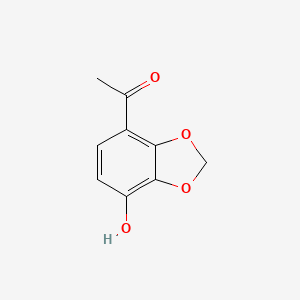
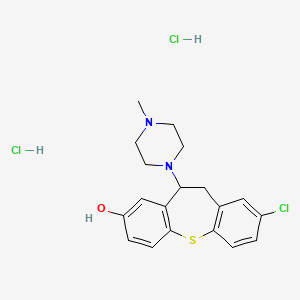
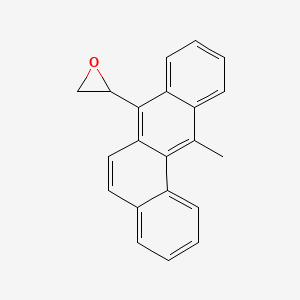
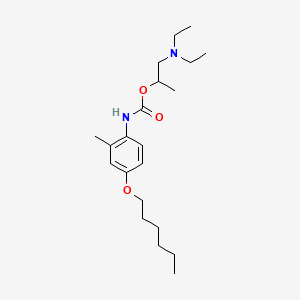
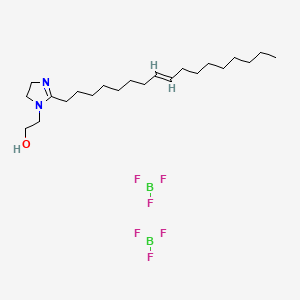
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
